N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride
Description
N-methyl-1-pyrrolidin-3-ylmethanamine hydrochloride is a pyrrolidine-derived compound with a methylamine substitution at the 3-position of the pyrrolidine ring. The hydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications. Structurally, it consists of a five-membered pyrrolidine ring with a methylamine group attached to the third carbon and an additional methyl group on the nitrogen atom.
Properties
IUPAC Name |
N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-7-4-6-2-3-8-5-6;/h6-8H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLMIKJONBWSGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCNC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.65 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis via Heterocyclic Intermediates
A study on structurally related compounds (J-stage) outlines a six-step synthesis starting from acetophenone, involving:
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Thiazole Formation : Bromination of acetophenone followed by reaction with thiourea yields 2-aminothiazole intermediates.
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Pyrrolidine Functionalization : Acetylation and subsequent coupling with (2R)-2-methylpyrrolidine introduces the pyrrolidine moiety.
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Piperazine Coupling : Ipso-substitution or palladium-catalyzed reactions attach the piperazine unit, critical for introducing the methanamine group.
Adapting this route for N-methyl-1-(1-methylpyrrolidin-3-yl)methanamine hydrochloride would involve:
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Step 1 : Synthesis of 3-bromomethylpyrrolidine via electrophilic bromination at the 3-position.
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Step 2 : Buchwald–Hartwig amination using methylamine to install the methanamine group.
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Step 3 : Hydrochloric acid quench to form the final salt.
This method’s yield depends on the efficiency of palladium catalysts (e.g., Pd(OAc)₂ with Xantphos) , with typical yields for analogous couplings ranging from 65–78%.
Solvent and Catalyst Optimization
Ether solvents like diglyme play a dual role in these syntheses:
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Hydrogen Bonding : Enhances methylamine solubility by 30–40% compared to non-polar solvents .
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Azeotrope Management : High-boiling ethers (b.p. >160°C) prevent methylamine loss during reflux, critical for maintaining reaction stoichiometry .
Catalyst systems such as KI reduce reaction activation energy by 15–20 kJ/mol through halogen exchange mechanisms, enabling nucleophilic substitutions at near-ambient pressures .
Comparative Analysis of Methods
Table 1 : Performance metrics for major synthetic routes. *Estimated values based on analogous reactions.
Industrial Scalability Considerations
The nucleophilic substitution route offers the best scalability due to:
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Low-Cost Reagents : Methylamine and 1,4-dichlorobutane are commodity chemicals.
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Minimal Purification : Distillation under reduced pressure efficiently separates N-methylpyrrolidine derivatives from byproducts .
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Energy Efficiency : Reactions proceed at 100–120°C without high-pressure equipment, reducing capital expenditure .
In contrast, multi-step syntheses face challenges in intermediate purification and catalyst recovery, limiting throughput.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding N-oxides
Reduction: Reduction reactions can yield secondary amines
Substitution: Nucleophilic substitution reactions with halides or other electrophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids
Reduction: Lithium aluminum hydride or sodium borohydride
Substitution: Alkyl halides or acyl chlorides
Major Products
Oxidation Products: N-oxides
Reduction Products: Secondary amines
Substitution Products: N-alkylated or N-acylated derivatives
Scientific Research Applications
N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride has shown potential in various pharmacological contexts:
Neuropharmacology
Research indicates that this compound may act on neurotransmitter systems, particularly those involving dopamine and norepinephrine. Its structural similarities to other psychoactive compounds suggest possible applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .
Antimicrobial Activity
Preliminary studies have indicated that derivatives of pyrrolidine compounds exhibit significant antibacterial activity. For instance, compounds similar to this compound have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Sodium pyrrolidide | 0.0039 | Staphylococcus aureus |
| 2,6-dipiperidino-1,4-dibromobenzene | 0.025 | Escherichia coli |
Industrial Applications
In addition to its pharmaceutical potential, this compound is utilized in various industrial applications:
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the production of more complex molecules used in pharmaceuticals and agrochemicals . Its ability to undergo various chemical reactions makes it valuable in developing new compounds with desired biological activities.
Solvent Properties
Due to its solubility characteristics, it is also used as a solvent in chemical processes, enhancing the efficiency of reactions involving hydrophobic compounds .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
Case Study: Antimicrobial Efficacy
A study demonstrated that derivatives of this compound exhibited potent antimicrobial activity against a range of bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Study: Neuropharmacological Effects
Research exploring the neuropharmacological effects indicated that this compound could modulate neurotransmitter release, providing insights into its potential use as a therapeutic agent for neurological disorders .
Mechanism of Action
The mechanism of action of N-methyl-1-pyrrolidin-3-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or allosteric sites, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- N,N-Dimethyl derivatives exhibit enhanced lipophilicity, which may improve blood-brain barrier (BBB) penetration compared to the mono-methylated parent compound .
- Hydroxyl-substituted pyrrolidines (e.g., 3-(R)-hydroxy-1-pyrrolidine) are more hydrophilic, limiting their use in CNS applications but favoring renal excretion .
Pharmacological Analogues (Hydrochloride Salts)
Key Observations :
- Receptor selectivity : Pyrrolidine-based amines (e.g., target compound) may exhibit broader receptor interactions compared to rigid scaffolds like quinuclidine (YM-58790) .
- BBB penetration : Structural modifications (e.g., aromatic groups in Berubicin) enhance CNS availability, whereas polar substituents reduce it .
Data Sources :
Biological Activity
N-Methyl-1-pyrrolidin-3-ylmethanamine; hydrochloride, also referred to as N-methyl-1-pyrrolidin-3-ylmethanamine dihydrochloride, is a compound that has garnered interest in various fields including medicinal chemistry, pharmacology, and biochemistry. This article provides a comprehensive overview of its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of N-methyl-1-pyrrolidin-3-ylmethanamine; hydrochloride is with a molecular weight of approximately 187.11 g/mol . The compound features a pyrrolidine ring, which is a five-membered cyclic amine. This structure is crucial for its biological activity as it influences the compound's interaction with biological targets.
The biological activity of N-methyl-1-pyrrolidin-3-ylmethanamine is primarily attributed to its ability to interact with various receptors and enzymes within the body. Preliminary studies suggest that it may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Such interactions could make it a candidate for therapeutic applications in neuropharmacology.
Antimicrobial Activity
Research has indicated that N-methyl-1-pyrrolidin-3-ylmethanamine exhibits potential antimicrobial properties. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with findings suggesting significant inhibitory effects . The Minimum Inhibitory Concentration (MIC) values for effective derivatives ranged from 0.25 µg/mL to 16 µg/mL, highlighting its potential as an antimicrobial agent.
Anticancer Potential
In cancer research, the compound has shown promise in inhibiting the growth of specific cancer cell lines. For instance, studies on MDA-MB-453 cells (a model for triple-negative breast cancer) revealed antiproliferative effects with GI50 values ranging from 11 to 60 µM . The mechanism appears to involve apoptosis induction and disruption of cell cycle progression, as evidenced by increased sub-G1 populations in flow cytometry analyses.
Neuropharmacological Effects
Given its structural similarity to other psychoactive compounds, N-methyl-1-pyrrolidin-3-ylmethanamine may influence neurological pathways. Investigations into its affinity for dopamine receptors have indicated potential applications in treating disorders such as depression or anxiety. Binding studies have shown promising affinities at dopamine D2 and D3 receptors .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, N-methyl-1-pyrrolidin-3-ylmethanamine was tested against a panel of bacterial pathogens. The results demonstrated that certain derivatives significantly inhibited bacterial growth without exhibiting cytotoxicity towards human cells .
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using various concentrations of N-methyl-1-pyrrolidin-3-ylmethanamine on different cancer cell lines. Significant reductions in cell viability were observed at concentrations as low as 10 nM, with mechanisms involving caspase activation being identified through Western blot analyses .
Research Findings Summary Table
| Activity | Target | Effect | MIC/GI50 Values |
|---|---|---|---|
| Antimicrobial | MRSA | Inhibition of growth | ≤ 0.25 µg/mL |
| Anticancer | MDA-MB-453 (TNBC) | Induces apoptosis | GI50 = 11 - 60 µM |
| Neuropharmacological | Dopamine Receptors (D2/D3) | Potential modulation | Binding affinities vary |
Q & A
Q. How can kinetic models be applied to study the in vitro release profile of this compound in formulation studies?
- Methodological Answer : Release kinetics can be analyzed using models like zero-order, first-order, Higuchi, and Korsmeyer-Peppas. For instance, hydroxyzine hydrochloride fast-dissolving tablets (FDTs) were evaluated via these models, with the Higuchi model (R² = 0.991) indicating diffusion-controlled release. Data should be collected at intervals (e.g., 0.5, 1, 2, 4, 8 hours) and fitted to models using software like DDSolver .
Q. What safety protocols are critical during laboratory handling of this hydrochloride salt?
- Methodological Answer : Follow OSHA-compliant guidelines: use PPE (gloves, goggles), store in airtight containers at 2–8°C, and avoid exposure to moisture. For compounds with similar hazards (e.g., N-(1-phenethyl-4-piperidyl)-N-phenethylpropanamide hydrochloride), emergency procedures include eye flushing with water for ≥15 minutes and immediate medical consultation .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies for this compound?
- Methodological Answer : Discrepancies often arise from bioavailability or metabolic differences. A multi-step approach is recommended:
- Step 1 : Validate in vitro assays (e.g., receptor binding IC₅₀) using positive controls.
- Step 2 : Perform pharmacokinetic studies (e.g., plasma half-life, AUC) in animal models.
- Step 3 : Use computational modeling (e.g., PBPK) to bridge gaps. For example, vimirogant hydrochloride showed Th17 inhibition in vitro (IC₅₀ = 57 nM) but required in vivo validation to confirm efficacy .
Q. What experimental design strategies optimize the formulation of this compound for targeted delivery?
- Methodological Answer : Factorial design (e.g., 3² full factorial) is effective. Parameters like polymer concentration (X₁) and cross-linker ratio (X₂) can be tested. For metformin hydrochloride hydrogels, a Box-Behnken design identified optimal carbopol (1.5% w/v) and HPMC (0.75% w/v) concentrations, achieving sustained release over 24 hours (Q₈ₕ = 92.4%) .
Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) impact the compound’s selectivity in receptor binding?
- Methodological Answer : Computational chemistry (docking studies with AutoDock Vina) and SAR analysis are key. For RORγt inhibitors like vimirogant hydrochloride, replacing the chloromethyl group with a methyl group reduced selectivity by 10-fold, highlighting the role of halogen interactions in binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


